8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 6-(trifluoromethyl)imidazo[1,2-a]pyridine, followed by carboxylation at the 3-position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine core.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity to biological targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- 8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H4BrF3N2O2 |
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Molecular Weight |
309.04 g/mol |
IUPAC Name |
8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-5-1-4(9(11,12)13)3-15-6(8(16)17)2-14-7(5)15/h1-3H,(H,16,17) |
InChI Key |
SACHBHFOEIKVST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=O)O)Br |
Origin of Product |
United States |
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